N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide
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Description
N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Studies
A study by Kambappa et al. (2017) synthesized a series of novel carboxamide derivatives, including compounds structurally related to N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide. These derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents due to their ability to block blood vessel formation and interact with DNA (Kambappa et al., 2017).
Antipsychotic Agent Evaluation
In the research by Norman et al. (1996), heterocyclic analogues of carboxamides were evaluated for their potential as antipsychotic agents. The study included structures related to this compound, and found that some derivatives showed potent in vivo activities, hinting at their possible use in antipsychotic medication (Norman et al., 1996).
Microwave Assisted Synthesis and Antibacterial Activity
A study by Merugu et al. (2010) focused on the microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones, related to the compound . This research highlights the antibacterial activity of these compounds, demonstrating their potential use in the treatment of bacterial infections (Merugu et al., 2010).
Anti-Hyperglycemic Evaluation
Moustafa et al. (2021) synthesized novel carboximidamides derived from cyanamides linked with pyrimidine moiety, structurally related to this compound. Their research demonstrated a significant decrease in serum glucose levels, suggesting potential use in anti-hyperglycemic treatments (Moustafa et al., 2021).
Antituberculosis Activity
A study by Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, including compounds similar to this compound. These compounds showed significant activity against Mycobacterium tuberculosis, indicating their potential as antituberculosis agents (Jeankumar et al., 2013).
Analgesic Activity Study
The research by Nie et al. (2020) involved chemical modification of compounds structurally related to this compound, exploring their potential as analgesic agents. This study adds to the understanding of the analgesic properties of such compounds (Nie et al., 2020).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-5-31-15-8-6-14(7-9-15)24-19(28)13-32-23-25-20-17-12-16(30-4)10-11-18(17)26(2)21(20)22(29)27(23)3/h6-12H,5,13H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEACOYWVYGPMBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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